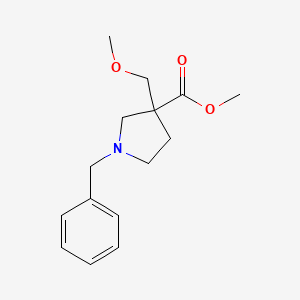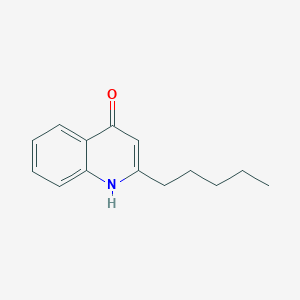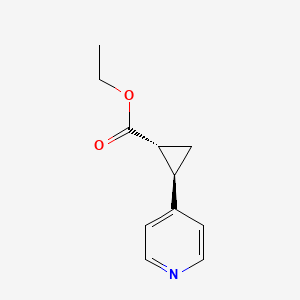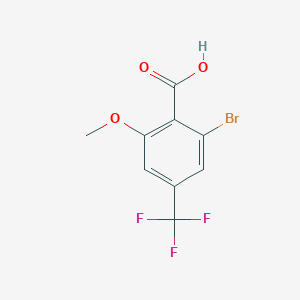
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate
説明
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (MBMPC) is a synthetic compound that has been studied for its potential applications in scientific research. MBMPC is a derivative of pyrrolidine, a cyclic secondary amine with a five-membered ring. It has been shown to possess a variety of properties that make it a useful tool for scientific research, including its ability to act as a chiral catalyst, a chelating agent, and a ligand for transition metal complexes.
作用機序
The mechanism of action of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is not fully understood, but it is believed to involve the formation of a transition state in which the pyrrolidine ring acts as a chiral center. The transition state is stabilized by the formation of hydrogen bonds between the pyrrolidine and the other components of the reaction. This allows for the formation of an enantiomeric product. Additionally, the presence of the methoxymethyl group in this compound is believed to aid in the formation of the transition state.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, in vitro studies have shown that this compound is capable of inhibiting the growth of certain bacteria, including E. coli and S. aureus. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has several advantages for lab experiments, including its low cost, easy availability, and simple synthesis method. Additionally, its chiral nature makes it a useful tool for enantioselective synthesis. However, this compound also has some limitations, including its low solubility in water and its tendency to form dimers.
将来の方向性
There are several potential future directions for methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate research. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further studies of its ability to act as a chiral catalyst, chelating agent, and ligand for transition metal complexes could be conducted. Finally, further research into its potential applications in materials science and biotechnology could be conducted.
科学的研究の応用
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has been widely used in scientific research as a chiral catalyst, chelating agent, and ligand for transition metal complexes. It has been used to catalyze a variety of reactions, including the enantioselective synthesis of β-hydroxy ketones and α-amino acids, as well as the asymmetric aldol reaction. It has also been used as a chelating agent for the synthesis of heterocyclic compounds, such as imidazole and pyrazole derivatives. Additionally, this compound has been used as a ligand for transition metal complexes, such as palladium and ruthenium, in the synthesis of heterocyclic compounds.
特性
IUPAC Name |
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLBXYHQYFRCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)





![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)